molecular formula C15H20Cl2O5S B8266634 Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate

Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate

Cat. No.: B8266634
M. Wt: 383.3 g/mol
InChI Key: AFXZRQIAJPOJDQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate is a complex organic compound featuring a tert-butyl ester group, a dichlorothiophene ring, and an ethoxy linkage

Properties

IUPAC Name

tert-butyl 4,5-dichloro-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2O5S/c1-14(2,3)21-8(18)7-20-10-9(16)12(17)23-11(10)13(19)22-15(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXZRQIAJPOJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(SC(=C1Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the dichlorothiophene core. The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate acid catalysts . The ethoxy linkage is formed via etherification reactions, which may involve the use of tert-butyl bromoacetate and suitable base catalysts .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorothiophene ring .

Mechanism of Action

The mechanism by which tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity . Pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate is unique due to its combination of a dichlorothiophene ring and multiple tert-butyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic chemistry and industrial applications .

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